Product packaging for Lac Dye(Cat. No.:CAS No. 27597-77-9)

Lac Dye

Cat. No.: B1674214
CAS No.: 27597-77-9
M. Wt: 565.6 g/mol
InChI Key: PKTBUSPVTXIOCN-BXOCVOAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lac Dye is a natural coloring compound extracted and purified from the resinous secretion of the lac insect, Kerria lacca , which inhabits trees in India and Southeast Asia . This complex is a mixture of five closely related anthraquinone derivatives, designated as Laccaic Acids A, B, C, D, and E . Laccaic Acid A (C26H19NO12), the most prominent component, has a molar mass of 537.44 g·mol⁻¹ and is characterized by its anthraquinone core with multiple hydroxyl and carboxylic acid groups . This specific molecular structure is fundamental to its function in research applications. A significant area of research for this compound and its constituents is in biochemistry and epigenetics. Studies indicate that Laccaic Acid A acts as a potent inhibitor of DNMT1 (DNA Methyltransferase 1) . This enzymatic inhibition activity, which is stronger than that of some other known inhibitors, positions this compound as a compound of interest for investigating DNA methylation processes and their biological consequences . Beyond its biochemical applications, this compound serves as an excellent subject for materials science and conservation research. It has been used for millennia to dye natural fabrics like silk and wool, providing shades from red to purple that are noted for their good lightfastness . The color fastness and specific hue are highly dependent on pH and the use of mordants, making it a valuable model compound for studying historic dyeing techniques, the preservation of cultural heritage textiles, and the development of analytical identification methods using techniques like HPLC-DAD-MS and Surface-Enhanced Raman Spectroscopy (SERS) . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35N3O11 B1674214 Lac Dye CAS No. 27597-77-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27597-77-9

Molecular Formula

C26H35N3O11

Molecular Weight

565.6 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[4-[[4-(dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H35N3O11/c1-29(2)15-7-3-13(4-8-15)27-28-14-5-9-16(10-6-14)37-25-23(36)21(34)24(18(12-31)39-25)40-26-22(35)20(33)19(32)17(11-30)38-26/h3-10,17-26,30-36H,11-12H2,1-2H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+/m1/s1

InChI Key

PKTBUSPVTXIOCN-BXOCVOAYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(4-dimethylaminophenylazo) beta-lactoside
lac dye
lac resin, C.I. natural red 25
laccaic acid

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

Lac dye is primarily recognized for its potential in several scientific domains, including food safety, textile dyeing, and antimicrobial properties.

Food Industry

This compound is increasingly used as a natural food additive due to its non-toxic nature and safety profile. Studies have shown that this compound does not exhibit mutagenic or cytotoxic effects in various biological assays. For instance, in a study involving dietary intake in rats, no significant toxic effects were observed when administered at concentrations up to 5% in their diet . The International Journal of Emerging Technology and Advanced Engineering reported that this compound complies with safety regulations under the Food Adulteration Act in India, supporting its use as a food colorant .

Table 1: Toxicological Studies on this compound

ParameterCharacteristics/Inference
Nature of testAcute and short-term oral toxicity in rats
Time periods of treatment90 days
Doses2000 mg/kg body weight limit test
Tests undertakenMorbidity, mortality, biochemical studies

Textile Dyeing

This compound is widely utilized for coloring natural fibers such as silk and cotton. Its adsorption properties have been extensively studied to optimize dyeing processes. Research indicates that the adsorption kinetics of this compound on different fibers follows a pseudo-second-order model, with silk exhibiting the highest adsorption rate . The effectiveness of this compound is attributed to its electrostatic interactions with fiber materials.

Table 2: Adsorption Kinetics of this compound on Fibers

Fiber TypeAdsorption Rate (kJ/mol)Saturation Values (mg/g)
Wool107.15Highest
Silk87.85Moderate
Nylon45.31Lowest

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of methylated this compound against various phytopathogenic fungi and bacteria. The methylation process enhances the antimicrobial activity by increasing the permeability of pathogen cell walls . In vitro experiments demonstrated significant inhibition of spore germination for pathogens such as Verticillium sp. and Erysiphe pisi, suggesting potential applications in agricultural disease management .

Environmental Sustainability

The use of this compound aligns with sustainable practices in textile manufacturing by providing an eco-friendly alternative to synthetic dyes. Research has shown that this compound can impart functional properties such as UV protection and antibacterial effects when applied to fabrics . This not only enhances the utility of textiles but also reduces environmental pollution associated with synthetic dyes.

Case Study: this compound in Food Products

A systematic evaluation of this compound's safety for human consumption was conducted to assess its potential as a food colorant. The findings indicated that at permissible doses, this compound poses minimal risk for acute allergic reactions while maintaining its coloring efficacy . This study reinforces the viability of this compound as a safe alternative to synthetic colorants.

Case Study: Textile Application

In a study focused on the functionalization of silk fabrics using this compound, researchers optimized extraction processes and evaluated various parameters affecting dyeing quality. The results demonstrated improved wash resistance and color fastness compared to conventional synthetic dyes, showcasing this compound's potential in sustainable textile applications .

Comparison with Similar Compounds

Sources and Chemical Structures
Compound Source Key Components Chemical Class
Lac Dye Kerria lacca insect Laccaic acid Anthraquinone
Cochineal Dactylopius coccus Carminic acid Anthraquinone
Madder Rubia tinctorum Alizarin, Purpurin Anthraquinone
Alkanet Alkanna tinctoria Alkannin, Shikonin Naphthoquinone
Walnut Shell Juglans regia Juglone Naphthoquinone

Key Differences :

  • Lac vs. Cochineal: Both are insect-derived anthraquinones, but carminic acid (cochineal) has superior lightfastness, while laccaic acid degrades above 150°C .
  • Lac vs. Madder : Madder’s alizarin requires metal mordants (e.g., aluminum) for bonding, whereas this compound forms hydrogen bonds with silk’s -OH and -SNH groups .
Application and Performance

Color Strength (K/S Values) on Textiles :

Dye Substrate Mordant K/S Value
This compound Silk Aluminum 17.132
This compound Viscose Ludhra (plant) 6.542
Cochineal Wool Tin 19.8
Madder Cotton Iron 12.5

Notes:

  • Microwave irradiation (4–6 min) enhances this compound’s color strength on silk and viscose by breaking cell walls for better solvent interaction .
  • Bio-mordants (e.g., Symplocos racemosa) improve this compound’s wash fastness (ISO 4–5) compared to synthetic mordants .
Functional Properties
Dye Antimicrobial Efficacy (%) UV Blockage (%)
This compound 91.9 (E. coli), 71.9 (S. aureus) 99.2 (UV-A), 99.6 (UV-B)
Cochineal 85.0 (E. coli) 95.0 (UV-A)
Alkanet 65.0 (S. aureus) 80.0 (UV-B)

Key Findings :

  • This compound’s anthraquinones exhibit stronger UV absorption and bacterial inhibition than naphthoquinone-based dyes (e.g., alkanet) .
  • Chitosan-mordanted this compound outperforms alum-mordanted cochineal in antimicrobial activity .
Environmental and Economic Impact
Metric This compound Synthetic Dyes (e.g., Azo)
Biodegradability High Low
Toxicity Non-toxic Carcinogenic intermediates
Production Cost $15–20/kg $5–10/kg

Advantages of this compound :

  • Sustainable sourcing from insect waste (sticklac) .
  • Microwave-assisted extraction reduces water and energy use by 40% .

Limitations :

  • Lower thermal stability (degrades >150°C) compared to synthetic dyes .
  • Higher cost due to labor-intensive harvesting .

Preparation Methods

Crude Extraction from Stick-Lac

The conventional process begins with stick-lac, a raw material containing 60-70% resin (shellac), 6-7% wax, and 8-10% lac dye. Historical methods involved repetitive washing with alkaline solutions (pH 8-9) to solubilize laccaic acids, followed by sedimentation to separate dye particles from shellac and wax. A typical protocol includes:

  • Primary Washing : Soaking stick-lac in 0.5% sodium carbonate solution (1:10 ratio) at 60°C for 2 hours
  • Filtration : Removing insoluble shellac through muslin cloth
  • Acid Precipitation : Adjusting filtrate pH to 3-4 with citric acid to coagulate dye particles
  • Drying : Sun-drying precipitated dye cakes

This method yields 8-12% this compound by weight from raw stick-lac but produces impurities from residual shellac polymers.

Ultrasonic-Assisted Extraction (UAE) Optimization

Enhanced Extraction Efficiency

Comparative studies demonstrate ultrasound (40 kHz, 500W) improves extraction yield by 41% versus conventional heating. Key parameters were systematically analyzed:

Table 1: Ultrasonic vs. Conventional Extraction Performance

Parameter Ultrasonic Method Conventional Method
Optimal temperature 70°C 100°C
Extraction time 40 min 80 min
Dye concentration 8 g/100 mL 8 g/100 mL
Absorbance (535 nm) 1.59 1.33

Ultrasonic cavitation disrupts lac resin matrices, releasing 92% of laccaic acids within 40 minutes versus 68% via boiling. Prolonged exposure (>60 min) causes thermal degradation of anthraquinone structures, reducing absorbance by 22%.

Power Density Effects

Dye extractability directly correlates with ultrasonic power (100-500W range):

$$ \text{Extraction Yield (\%)} = 0.18 \times \text{Power (W)} + 52.4 \quad (R^2 = 0.97) $$

At 500W, particle size reduction to 380 nm facilitates rapid diffusion, achieving 94% dye recovery.

Cellulose Fiber Pretreatment Protocols

Tannic Acid-Aluminum Mordanting System

Cotton’s anionic surface requires cationic modification for this compound adsorption. Sequential pretreatment with tannic acid (TA) and aluminum acetate (Al) creates coordination complexes that enhance dye affinity:

Optimal Protocol :

  • TA Adsorption : 5% w/v tannic acid at 50°C for 30 min (pH 4)
  • Al Fixation : 2% w/v aluminum acetate at 70°C for 20 min
  • Final TA Treatment : Omitted due to site competition with laccaic acids

Table 2: Pretreatment Impact on Cotton Dyeability

Treatment Sequence K/S Value a* (Redness) Dye Adsorption (mg/g)
Untreated 2.1 8.7 12.4
TA→Al 14.9 24.3 89.6
Al→TA 9.8 18.2 64.3
TA→Al→TA 7.2 14.9 51.8

The TA→Al sequence generates Al³⁺-tannate complexes that provide cationic sites for laccaic acid sulfonate groups (-SO₃⁻). Adding a final TA layer reduces dye uptake by 42% due to steric hindrance.

Biosynthetic Pathways in Kerria Lacca

Polyketide Synthase (PKS) Mechanism

Genomic analysis reveals this compound biosynthesis occurs via type II PKS pathway:

  • Chain Initiation : Acetyl-CoA priming of acyl carrier protein (ACP)
  • Elongation : Decarboxylative condensation of malonyl-CoA (6 iterations)
  • Cyclization : Aldol condensation forming anthraquinone backbone
  • Oxidation : Hydroxylation at C-3, C-5, and C-6 positions

Key enzymes identified:

  • β-Ketoacyl synthase (KSα/KSβ)
  • Acyltransferase (AT)
  • Enoyl reductase (ER)

Figure 1 : Proposed biosynthetic route to laccaic acid D (precursor):
$$ \text{Malonyl-CoA} \xrightarrow{\text{PKS}} \text{Octaketide} \xrightarrow{\text{Cyclization}} \text{Emodin} \xrightarrow{\text{Oxidation}} \text{Laccaic Acid D} $$

Mutations in PKS genes correlate with pigment loss in white lac insect variants.

Leather Dyeing Applications

Mordant Selection for Fastness Enhancement

Comparative evaluation of metal mordants on bovine leather:

Table 3: Color Fastness Properties

Mordant Washing Fastness Light Fastness
None 4/5 4/5
CuSO₄ (2% w/w) 5 5
FeSO₄ (2% w/w) 5 5
KAl(SO₄)₂ (2% w/w) 4.5 5

Copper and iron mordants form stable coordination complexes with laccaic acids, improving wash fastness from 4/5 to 5 on the grey scale. FTIR analysis confirms chelate formation via:

  • Bathochromic shift of C=O stretch (1631 → 1624 cm⁻¹)
  • New absorption band at 615 cm⁻¹ (M-O vibration)

Q & A

Q. What standardized protocols exist for isolating lac dye components, and how can extraction efficiency be quantified?

  • Methodological Guidance : Use Box-Behnken experimental designs to optimize extraction parameters (e.g., solvent polarity, pH, temperature) and quantify yields via UV-Vis spectrophotometry or HPLC . Include a table comparing extraction efficiency under varying conditions (e.g., solvent type vs. anthraquinone concentration).
  • Data Validation : Validate results against established benchmarks, such as laccaic acid purity thresholds (>95% by HPLC) .

Q. How can researchers ensure reproducibility in this compound spectral analysis across different laboratories?

  • Experimental Design : Standardize instrumentation settings (e.g., excitation wavelength, laser power) for Raman or SERS spectroscopy. For SERS, use hydroxylamine-reduced Ag nanoparticles at pH 5.0–6.0 to minimize electrostatic repulsion and enhance signal consistency .
  • Cross-Lab Calibration : Share reference spectra and nanoparticle synthesis protocols in supplementary materials to align data interpretation .

Q. What are the key considerations for designing toxicity studies on this compound in biological systems?

  • Model Selection : Use in vitro hepatocyte cultures or murine models to assess hepatic interactions, as demonstrated in historical studies .
  • Dosage Metrics : Report dye concentration in mg/kg (in vivo) or µM (in vitro), alongside exposure duration and solvent controls to isolate dye-specific effects .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lac Dye
Reactant of Route 2
Lac Dye

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